(E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine
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Overview
Description
(E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a pyridine ring and a quinoline ring, both of which are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine typically involves the condensation of 4-methylpyridine-2-carbaldehyde with 6-methylquinoline-2-amine. The reaction is carried out under anhydrous conditions, often in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or toluene, for several hours to ensure complete conversion to the imine product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methyl groups on the pyridine and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Catalysis: As a ligand, the compound can coordinate with metal centers, facilitating various catalytic processes through electron donation or withdrawal.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-Methylpyridin-2-yl)-1-(quinolin-2-yl)methanimine: Lacks the methyl group on the quinoline ring.
(E)-N-(pyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine: Lacks the methyl group on the pyridine ring.
(E)-N-(4-Methylpyridin-2-yl)-1-(quinolin-2-yl)methanimine: Lacks both methyl groups.
Uniqueness
(E)-N-(4-Methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine is unique due to the presence of both methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These methyl groups can affect the compound’s ability to interact with other molecules, its solubility, and its stability.
Properties
CAS No. |
62039-16-1 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-(6-methylquinolin-2-yl)methanimine |
InChI |
InChI=1S/C17H15N3/c1-12-3-6-16-14(9-12)4-5-15(20-16)11-19-17-10-13(2)7-8-18-17/h3-11H,1-2H3 |
InChI Key |
XXBKAWORRHBCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=NC=CC(=C3)C |
Origin of Product |
United States |
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